REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([N+:13]([O-])=O)=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH3:12])[CH:6]=[CH:5]2.[H][H].[CH2:18]([OH:20])[CH3:19]>C(OCC)(=O)C.C(OC(=O)C)(=O)C.[Pd]>[C:18]([NH:13][C:3]1[C:2]([F:1])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7]([CH3:12])=[N:8]2)(=[O:20])[CH3:19]
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
|
FC=1C(=C2C=CC(=NC2=CC1)C)[N+](=O)[O-]
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Name
|
|
Quantity
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180 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
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3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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On cooling
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Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the product
|
Type
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FILTRATION
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Details
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The catalyst was filtered off through celite
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
leaving a yellow solid
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with 200 ml of water and neutralized with ten percent sodium hydroxide solution
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=C2C=CC(=NC2=CC=C1F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |